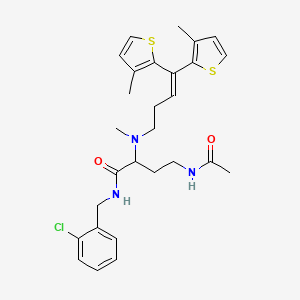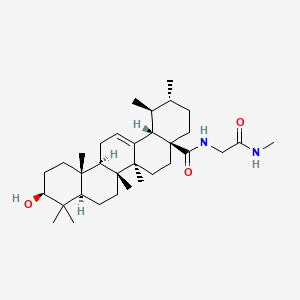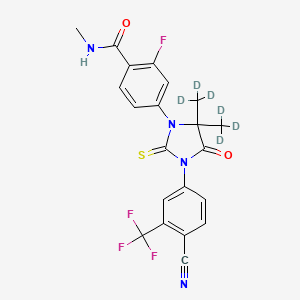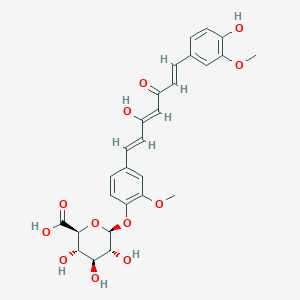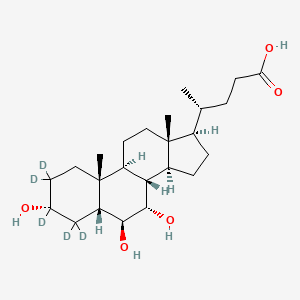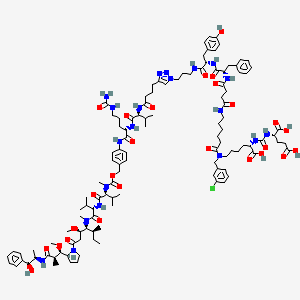
PSMA-Val-Cit-PAB-MMAE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PSMA-Val-Cit-PAB-MMAE is a novel small-molecule conjugate designed for targeted chemotherapy, particularly for prostate cancer. This compound targets the prostate-specific membrane antigen (PSMA), which is overexpressed in prostate cancer cells, and delivers the cytotoxic agent monomethyl auristatin E (MMAE) to these cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PSMA-Val-Cit-PAB-MMAE involves several key steps:
Preparation of the PSMA-targeting moiety: This involves synthesizing a urea-based PSMA-targeting ligand.
Linker Synthesis: The Val-Cit-PAB linker is synthesized, which includes a valine-citrulline dipeptide and a para-aminobenzyl carbamate (PAB) group.
Conjugation: The PSMA-targeting moiety is conjugated to the Val-Cit-PAB linker, followed by the attachment of monomethyl auristatin E (MMAE) to the linker
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis of the individual components followed by their conjugation under controlled conditions. The process requires stringent quality control to ensure the purity and efficacy of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
PSMA-Val-Cit-PAB-MMAE undergoes several types of chemical reactions:
Conjugation: The synthesis involves conjugation reactions to attach the PSMA-targeting moiety and MMAE to the linker.
Common Reagents and Conditions
Reagents: Urea-based PSMA-targeting ligand, valine-citrulline dipeptide, para-aminobenzyl carbamate, monomethyl auristatin E.
Conditions: The reactions are typically carried out under mild conditions to preserve the integrity of the components
Major Products
The major product of these reactions is the this compound conjugate, which is a highly selective and potent chemotherapeutic agent .
Applications De Recherche Scientifique
PSMA-Val-Cit-PAB-MMAE has several scientific research applications:
Mécanisme D'action
The mechanism of action of PSMA-Val-Cit-PAB-MMAE involves several steps:
Targeting: The PSMA-targeting moiety selectively binds to PSMA on the surface of prostate cancer cells.
Internalization: The conjugate is internalized by the cancer cells through receptor-mediated endocytosis.
Release: Inside the lysosomes, the Val-Cit-PAB linker is cleaved by cathepsin B, releasing MMAE.
Cytotoxicity: MMAE inhibits cell division by blocking the polymerization of tubulin, leading to cell death.
Comparaison Avec Des Composés Similaires
PSMA-Val-Cit-PAB-MMAE is unique due to its highly selective targeting of PSMA and the use of the Val-Cit-PAB linker for controlled release of MMAE. Similar compounds include:
Anti-PSMA-MC-vc-PAB-MMAE: Another PSMA-targeted conjugate with a similar mechanism of action.
These compounds highlight the advancements in targeted drug delivery systems and the ongoing efforts to improve the efficacy and safety of chemotherapeutic agents.
Propriétés
Formule moléculaire |
C114H165ClN20O26 |
|---|---|
Poids moléculaire |
2267.1 g/mol |
Nom IUPAC |
(2S)-2-[[(1S)-5-[6-[[4-[[(2S)-1-[[(2S)-1-[3-[4-[4-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutyl]triazol-1-yl]propylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoyl]amino]hexanoyl-[(3-chlorophenyl)methyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C114H165ClN20O26/c1-15-72(8)100(90(159-13)65-95(141)135-61-30-41-89(135)102(160-14)73(9)103(145)120-74(10)101(144)79-35-21-17-22-36-79)131(11)109(151)98(70(4)5)128-108(150)99(71(6)7)132(12)114(158)161-68-77-44-48-81(49-45-77)121-105(147)84(40-29-57-119-112(116)156)123-107(149)97(69(2)3)127-92(138)42-28-38-82-67-134(130-129-82)60-31-58-118-104(146)87(64-76-46-50-83(136)51-47-76)124-106(148)88(63-75-32-19-16-20-33-75)122-93(139)54-53-91(137)117-56-25-18-23-43-94(140)133(66-78-34-27-37-80(115)62-78)59-26-24-39-85(110(152)153)125-113(157)126-86(111(154)155)52-55-96(142)143/h16-17,19-22,27,32-37,44-51,62,67,69-74,84-90,97-102,136,144H,15,18,23-26,28-31,38-43,52-61,63-66,68H2,1-14H3,(H,117,137)(H,118,146)(H,120,145)(H,121,147)(H,122,139)(H,123,149)(H,124,148)(H,127,138)(H,128,150)(H,142,143)(H,152,153)(H,154,155)(H3,116,119,156)(H2,125,126,157)/t72-,73+,74+,84-,85-,86-,87-,88-,89-,90+,97-,98-,99-,100-,101+,102+/m0/s1 |
Clé InChI |
HQGAXUPTPWZFGA-OESYFJANSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCC4=CN(N=N4)CCCNC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)CCC(=O)NCCCCCC(=O)N(CCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)CC7=CC(=CC=C7)Cl |
SMILES canonique |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCC4=CN(N=N4)CCCNC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)CCC(=O)NCCCCCC(=O)N(CCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)CC7=CC(=CC=C7)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


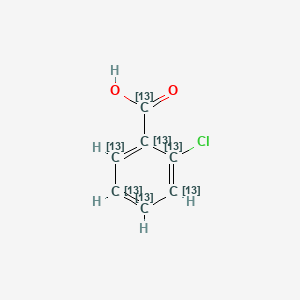
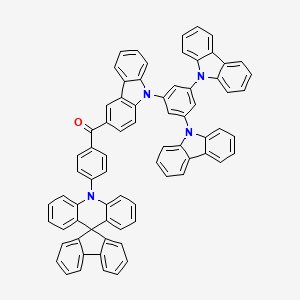
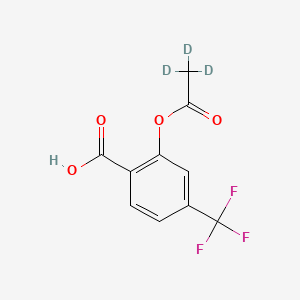
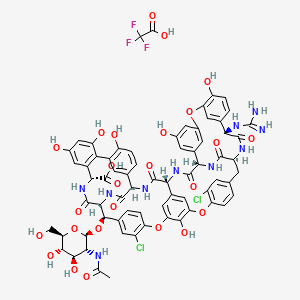
![[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-6-fluoro-5-oxohexan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B12412625.png)
